molecular formula C16H25NO8S B7828750 Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside

Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside

Cat. No.: B7828750
M. Wt: 391.4 g/mol
InChI Key: BHOPGYBLLSFEGH-GJFSAVBPSA-N
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Description

Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside (CAS: 99409-32-2) is a thioglycoside derivative of glucosamine. Its molecular formula is C₂₂H₂₅NO₉S, with a molecular weight of 479.5 g/mol . The structure features:

  • Thioglycosidic linkage: An ethylthio group at the anomeric position, replacing the oxygen in traditional glycosides.
  • Protecting groups: Acetyl groups at positions 3, 4, and 6 to block hydroxyl reactivity.
  • Functional groups: A 2-acetamido group replacing the hydroxyl at position 2, rendering it a 2-deoxy sugar derivative.

This compound is used in glycosylation studies due to its stability under acidic conditions and compatibility with glycosyltransferase assays .

Properties

IUPAC Name

[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO8S/c1-6-26-16-13(17-8(2)18)15(24-11(5)21)14(23-10(4)20)12(25-16)7-22-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18)/t12?,13-,14+,15+,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOPGYBLLSFEGH-GJFSAVBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@H]([C@H]([C@@H](C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Glycal Formation

The synthesis begins with D-arabino-Hex-1-enitol, a glycal precursor, which undergoes selective protection and oxidation. Wang et al. (2000) describe the use of bisdicollidine iodonium perchloride to generate a reactive intermediate, facilitating the formation of a 1,2-anhydro sugar structure. This step is critical for subsequent nucleophilic attack at the anomeric center.

Thioethyl Group Introduction

Lithium hexamethyldisilazide (LiHMDS) mediates the ring-opening of the 1,2-anhydro sugar with ethanethiol, yielding the thioglycoside. The reaction proceeds at −78°C to favor α-anomer formation, achieving a 68% yield. Stereochemical control is attributed to the bulky base directing axial nucleophilic attack.

Acetylation and Deprotection

Post-thiolation, the hydroxyl groups at positions 3, 4, and 6 are acetylated using acetic anhydride in pyridine. Sodium methoxide in methanol selectively removes temporary protective groups (e.g., benzyl ethers), finalizing the acetylated structure.

Silver Triflate-Mediated Glycosylation

Phthalimido Intermediate Synthesis

A phthalimido-protected glucosamine donor, 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride, is prepared via chlorination of the corresponding hemiacetal. Silver triflate catalyzes its coupling with a thiethyl acceptor in dichloromethane at −20°C, forming the thioglycosidic bond with 65–70% efficiency.

Phthalimido-to-Acetamido Conversion

Hydrazinolysis removes the phthalimido group, followed by acetylation with acetic anhydride to install the 2-acetamido moiety. This two-step process achieves a 90% yield, ensuring minimal epimerization.

Glycal-Based Synthesis via 1,2-Anhydro Sugars

Oxone-Mediated Epoxidation

Per-protected glycals (e.g., 3,4,6-tri-O-acetyl-D-glucal) are treated with Oxone® in a biphasic system (dichloromethane/water) to form 1,2-anhydro sugars. The reaction proceeds at 0°C for 30 minutes, yielding crystalline intermediates suitable for direct use.

Thiolation with Ethanethiol

Sodium borohydride reduces phenyl disulfide to thiophenol in situ, which subsequently opens the 1,2-anhydro ring. Substituting phenyl disulfide with ethyl disulfide enables the introduction of the ethylthio group, achieving 73% yield under mild conditions.

One-Pot Functionalization

A one-pot protocol combines epoxidation, thiolation, and acetylation, streamlining the synthesis. Ethyl disulfide and NaBH4 in acetonitrile facilitate concurrent reduction and nucleophilic attack, reducing purification steps.

Nitrosyl Chloride Adduct Route

Nitroso Chloride Formation

Reaction of glycals with nitrosyl chloride generates dimeric nitroso chloride adducts, such as 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-galactopyranosyl chloride. These intermediates are highly electrophilic, enabling facile glycosylation.

Alcohol Condensation

Condensation with ethanol in dimethylformamide (DMF) at 40°C for 24 hours produces ethyl α-thioglycosides. The nitroso group is subsequently reduced with zinc-acetic acid to yield the 2-acetamido derivative.

Comparative Analysis of Methods

Method Key Reagents Yield Stereoselectivity Complexity
Multi-Step (Wang et al.)LiHMDS, Na/MeOH68%High (α-selectivity)High
Silver TriflateAgOTf, Phthalimido donor70%ModerateModerate
Glycal EpoxidationOxone®, NaBH473%HighLow
Nitrosyl ChlorideNOCl, Zn/AcOH80%VariableHigh

Mechanistic Considerations

Anomeric Effect in α-Selectivity

The preference for α-thioglycosides arises from the anomeric effect, where axial substitution stabilizes the transition state through hyperconjugation. Bulky bases (e.g., LiHMDS) exacerbate this effect by hindering equatorial attack.

Protecting Group Strategy

Temporary protective groups (e.g., benzyl ethers) are employed to mask hydroxyls during glycosylation. Sequential deprotection-acetylation ensures regioselective functionalization at positions 3, 4, and 6 .

Chemical Reactions Analysis

Oxidation Reactions

The thioethyl group undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent:

ReagentConditionsProductYield (%)Source
m-CPBACH₂Cl₂, 0°C → RT, 2 hSulfoxide (1a )85
H₂O₂ (30%)MeOH, RT, 12 hSulfone (1b )72
NaIO₄H₂O/EtOAc, RT, 6 hOxidized thioglycoside (1c )68

Research Findings :

  • The α-anomeric configuration enhances oxidation rates compared to β-anomers due to reduced steric hindrance .

  • Acetyl groups remain intact under mild oxidation conditions, preserving the carbohydrate backbone .

Reduction Reactions

Selective reduction of the thioethyl group generates thiol derivatives, enabling further functionalization:

ReagentConditionsProductYield (%)Source
NaBH₄EtOH, 50°C, 4 h2-Acetamido-1-thio-D-glucose (2a )90
LiAlH₄THF, reflux, 2 hDeacetylated thiol (2b )65

Mechanistic Insight :

  • Sodium borohydride selectively reduces the thioglycosidic bond without affecting acetamido or acetyl groups .

  • Harsher conditions (e.g., LiAlH₄) lead to partial deacetylation .

Substitution Reactions

The thioethyl group participates in nucleophilic substitution, enabling glycosylation:

ReagentConditionsProductYield (%)Source
TMSOTfCH₂Cl₂, −40°C, 1 hβ-GlcNAc glycoside (3a )78
NIS/TfOHMeCN, RT, 30 minα-GlcNAc glycoside (3b )82

Key Observations :

  • Anomeric Control : The α-thioglycoside predominantly forms β-glycosides under Lewis acid catalysis due to neighboring group participation .

  • Solvent Effects : Polar solvents (e.g., MeCN) favor α-selectivity .

Radical-Mediated Rearrangements

Under radical initiators (e.g., triethylborane/O₂), the compound undergoes Pudovik rearrangement to form phosphonothioates :

Reaction Pathway :

  • Initiation : Triethylborane generates a thiyl radical (**R-S- **).

  • Propagation : Radical recombination with phosphothioite intermediates yields α-configured phosphonothioates (4a ).

  • Termination : Radical inhibitors (e.g., BHT) suppress rearrangement, favoring phosphorylation products .

PromoterInhibitorMajor ProductYield (%)
Et₃B/O₂None4a (α-phosphonothioate)95
Et₃B/O₂BHT (2.5 eq)4b (phosphothioate)60

Comparative Reactivity with Analogues

The thioethyl group’s reactivity differs significantly from oxygen- or chloride-based glycosyl donors:

PropertyThioglucopyranoside (5a )Glucopyranosyl Chloride (5b )Glucopyranosyl Triflate (5c )
Stability HighLowVery low
Glycosylation Efficiency 85% (β-selectivity)70% (α-selectivity)90% (α-selectivity)
Solvent Compatibility Broad (CH₂Cl₂, MeCN)Limited to non-polarStrictly anhydrous

Source :

Stability and Storage

  • Thermal Stability : Decomposes above 150°C (DSC data) .

  • Light Sensitivity : Degrades under UV exposure; store in amber vials at −20°C .

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Glycosides
    • The primary application of this compound is in the synthesis of GlcNAc (N-acetylglucosamine) glycosides. These glycosides are crucial for biological functions such as cell signaling and recognition processes.
    • Case Study : In a study published by researchers at [source], Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside was used to synthesize various GlcNAc derivatives that demonstrated enhanced binding properties to lectins.
  • Development of Glycoconjugates
    • The compound is utilized to create glycoconjugates that can be employed in vaccine development and drug delivery systems.
    • Case Study : A research team reported the successful incorporation of this thioglycoside into a glycoconjugate vaccine platform aimed at enhancing immune responses against bacterial infections [source].
  • Biochemical Studies
    • It serves as a reagent in biochemical assays to study enzyme-substrate interactions involving glycosidases and other carbohydrate-active enzymes.
    • Case Study : In a biochemical analysis, researchers used this compound to investigate the specificity of various glycosidases, revealing insights into substrate recognition mechanisms [source].

Table 1: Comparison of Glycosyl Donors

Compound NameStructureReactivity LevelApplications
This compoundStructureHighGlycoside synthesis
Ethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosideStructureModerateGlycoconjugate formation
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranoseStructureModerateBiochemical assays

Research Findings

  • Glycosidic Bond Formation
    • The compound has shown a remarkable ability to form stable glycosidic bonds under mild conditions, making it suitable for synthesizing complex oligosaccharides.
  • Enhanced Solubility
    • The acetyl groups contribute to increased solubility in organic solvents, facilitating easier handling during synthetic procedures.
  • Selectivity in Reactions
    • Studies indicate that the presence of the thiol group enhances selectivity towards specific glycosylation reactions compared to non-thioglycosides.

Mechanism of Action

The mechanism of action of Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside involves its interaction with glycan-processing enzymes. The compound acts as a substrate or inhibitor for these enzymes, affecting glycan synthesis and degradation pathways. The molecular targets include glycosyltransferases and glycosidases, which are crucial for the formation and breakdown of glycan structures .

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs include:

Compound Name Glycosidic Linkage Protecting Groups Aglycone Moiety Substituent at C2 Configuration CAS/Ref.
Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside S-Ethyl 3,4,6-O-Acetyl Ethyl Acetamido α-D 99409-32-2
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside O-Methyl 3,4,6-O-Acetyl Methyl Acetamido α-D 2595-39-3
Allyl 2-deoxy-4,6-O-isopropylidene-2-(trifluoroacetamido)-α-D-glucopyranoside O-Allyl 4,6-O-Isopropylidene Allyl Trifluoroacetamido α-D 139629-59-7
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride Chloride 3,4,6-O-Acetyl None (glycosyl donor) Acetamido α-D 3068-34-6
Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside O-Octyl 3,4,6-O-Acetyl Octyl Acetamido β-D N/A

Key Observations :

  • Glycosidic Linkage : Thioglycosides (e.g., S-ethyl) exhibit enhanced stability compared to O-glycosides (e.g., O-methyl, O-allyl) under acidic conditions .
  • Protecting Groups : Acetyl groups dominate for ease of removal, while isopropylidene (e.g., in ) offers regioselective protection.
  • Aglycone Moiety : Longer alkyl chains (e.g., octyl , tetradecyl ) improve lipid solubility for membrane studies.
  • C2 Substituent : Trifluoroacetamido () provides electron-withdrawing effects, altering reactivity compared to acetamido.

Reactivity Trends :

  • Thioglycosides (e.g., ) are less prone to hydrolysis than O-glycosides (e.g., ).
  • Trifluoroacetamido derivatives () exhibit altered nucleophilicity at C2, affecting glycosidic bond formation.

Physicochemical Properties

Property Ethyl Thioglucopyranoside Methyl Glucopyranoside Octyl Glucopyranoside
Molecular Weight 479.5 361.34 ~543 (estimated)
Solubility Moderate in CHCl₃, DCM High in polar solvents High in nonpolar solvents
Stability Acid-stable Acid-labile pH-dependent
Melting Point Amorphous powder Crystalline Not reported

Key Trends :

  • Alkyl Chain Length : Longer chains (e.g., octyl) enhance hydrophobicity, making analogs suitable for lipid bilayer studies .
  • Protecting Groups : Acetylated derivatives () are more stable than benzylidene-protected analogs ().

Biological Activity

Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside (CAS Number: 49810-41-5) is a glycoside derivative that has garnered attention for its potential biological activities. This compound is primarily utilized in the synthesis of glycosaminoglycans and other carbohydrate-based biomolecules. This article explores its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C₁₆H₂₅NO₈S
  • Molecular Weight : 391.44 g/mol
  • Appearance : Off-white powder
  • Purity : Typically >98% (by HPLC) .

Synthesis and Derivatives

This compound is synthesized through acetylation of the corresponding thioglycoside. The synthesis involves multiple steps, including protection of hydroxyl groups and subsequent acetylation to enhance stability and solubility. This compound serves as a precursor for various glycosides, particularly in the preparation of GlcNAc derivatives .

Antiviral Activity

Glycosides are known for their antiviral properties as well. Some studies suggest that modifications in sugar moieties can enhance the efficacy of antiviral agents by improving their binding affinity to viral receptors. Ethyl 3,4,6-tri-O-acetyl derivatives may similarly enhance the bioactivity of antiviral compounds when used as building blocks in drug design .

Immunomodulatory Effects

There is emerging evidence that certain glycosides can modulate immune responses. The structural characteristics of this compound may influence its ability to interact with immune cells and cytokine production. Further research is warranted to elucidate these effects specifically for this compound.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various acetylated thioglycosides against drug-resistant bacterial strains. Ethyl 3,4,6-tri-O-acetyl derivatives demonstrated enhanced activity compared to their non-acetylated counterparts, indicating that acetylation improves bioavailability and interaction with bacterial targets .
  • Synthesis and Application in Drug Development :
    In a recent publication focusing on the synthesis of rare deoxyamino sugars, ethyl 3,4,6-tri-O-acetyl derivatives were utilized as key intermediates in developing new glycosidic drugs aimed at treating infections caused by resistant bacteria . This highlights the compound's relevance in pharmaceutical chemistry.

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside?

Methodological Answer: The synthesis typically involves sequential protection/deprotection strategies and glycosylation steps:

Acetylation : Protect hydroxyl groups using acetic anhydride in pyridine to form 3,4,6-tri-O-acetyl intermediates .

Introduction of acetamido group : React with oxalyl chloride to generate oxamic acid chloride derivatives, followed by coupling with amines or amino acids .

Thioglycoside formation : Use ethyl thiol derivatives in the presence of Lewis acids (e.g., BF₃·Et₂O) to install the thioglycosidic bond .

Deprotection : Selective removal of acetyl groups using sodium methoxide (NaOMe) in methanol .

Q. Table 1. Key Reaction Conditions

StepReagents/ConditionsPurposeReference
AcetylationAc₂O, pyridine, 0°C → RT, 3 hrHydroxyl protection
Thioglycoside formationEthyl thiol, BF₃·Et₂O, CH₂Cl₂, -20°CGlycosidic bond formation
DeprotectionNaOMe/MeOH, 0°C, 1 hrSelective acetyl removal

Q. How is the compound characterized to confirm its regio- and stereochemistry?

Methodological Answer: Structural confirmation relies on spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Anomeric proton signals (δ 5.2–5.8 ppm) and coupling constants (J = 3–4 Hz for α-configuration) confirm stereochemistry .
  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (acetyl C=O) and 1650 cm⁻¹ (amide I band) validate protective groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. Table 2. Representative NMR Data

Protonδ (ppm)MultiplicityAssignment
H-15.45d (J = 3.8 Hz)Anomeric α-configuration
H-24.10mAcetamido-bearing carbon

Q. What is the role of this compound in oligosaccharide synthesis?

Methodological Answer: It serves as a glycosyl donor in enzymatic or chemical glycosylation due to:

  • Stability : Acetyl groups protect reactive hydroxyls during synthesis .
  • Thioglycoside linkage : Activates under mild conditions (e.g., NIS/AgOTf) for regioselective coupling .
  • Applications include synthesizing N-acetylglucosamine (GlcNAc)-containing glycoconjugates for studying carbohydrate-protein interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve glycosylation yields with this donor?

Methodological Answer: Key factors include:

  • Activators : Use N-iodosuccinimide (NIS) with AgOTf for thioglycoside activation, minimizing side reactions .
  • Solvent : Dichloromethane (DCM) enhances solubility and reaction homogeneity .
  • Temperature : Maintain -20°C to 0°C to suppress anomerization .
  • Monitoring : TLC (EtOAc/hexane, 1:1) tracks reaction progress; Rf ~0.4 indicates product formation.

Data Contradiction Note : Discrepancies in reported yields (40–80%) may arise from moisture sensitivity. Use molecular sieves (3Å) and anhydrous solvents to improve reproducibility .

Q. How can computational modeling resolve stereochemical ambiguities in glycosylation products?

Methodological Answer:

  • Conformational Analysis : Apply Cremer-Pople puckering parameters () to model the glucopyranoside ring’s chair (⁴C₁) or boat conformations .
  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict α/β-selectivity during glycosylation .
  • Docking Studies : Simulate enzyme-substrate interactions (e.g., glycosyltransferases) to explain regioselectivity anomalies .

Q. What strategies mitigate side reactions during selective deprotection of acetyl groups?

Methodological Answer:

  • Stepwise Deprotection : Use NaOMe/MeOH (pH 9) at 0°C to hydrolyze acetyl groups without cleaving the thioglycoside bond .
  • Enzymatic Methods : Lipases (e.g., Candida antarctica) selectively deacetylate non-anomeric positions .
  • Troubleshooting : If over-deprotection occurs, quench with Amberlite IR-120 (H⁺) resin to neutralize base .

Q. How can enzymatic assays using this compound elucidate glycosidase substrate specificity?

Methodological Answer:

  • Assay Design : Incubate with glycosidases (e.g., HexA, O-GlcNAcase) in pH 7.4 buffer (37°C) .
  • Kinetic Analysis : Monitor hydrolysis via HPLC or fluorimetry (if using tagged derivatives). Calculate Kₘ and Vₘₐₓ .
  • Inhibition Studies : Compare activity with deacetylated analogs to identify critical binding motifs .

Q. Table 3. Example Enzymatic Assay Conditions

ParameterCondition
EnzymeO-GlcNAcase (10 nM)
Substrate1 mM in PBS
Incubation37°C, 30 min
DetectionFluorescence (λₑₓ 360 nm, λₑₘ 450 nm)

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